3-(1H-1,2,3-triazol-5-yl)phenol
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Overview
Description
3-(1H-1,2,3-triazol-5-yl)phenol is a heterocyclic compound that features a triazole ring attached to a phenol group. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-5-yl)phenol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
3-(1H-1,2,3-triazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-triazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol
- 2-[(1H-1,2,4-triazol-3-ylimino)methyl]phenol
- 1,5-Disubstituted 1,2,3-triazole analogues
Uniqueness
3-(1H-1,2,3-triazol-5-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenol group enhances its solubility and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-(2H-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H7N3O/c12-7-3-1-2-6(4-7)8-5-9-11-10-8/h1-5,12H,(H,9,10,11) |
InChI Key |
FAYFDHFGXKGPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NNN=C2 |
Origin of Product |
United States |
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